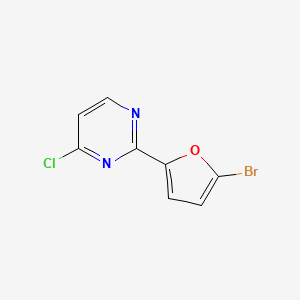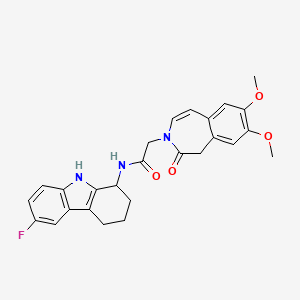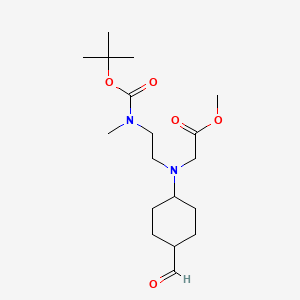
2-Chloro-5-(4-(3-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(4-(3-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride is a complex organic compound with a unique structure that combines a chlorinated benzene ring, a nitrophenyl group, and a sulfonyl fluoride moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-(3-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the buta-1,3-dien-1-yl intermediate: This step involves the reaction of a suitable diene precursor with a nitrophenyl compound under specific conditions to form the buta-1,3-dien-1-yl intermediate.
Chlorination: The intermediate is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Sulfonylation: The chlorinated intermediate undergoes sulfonylation with a sulfonyl fluoride reagent to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Chloro-5-(4-(3-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and sulfonyl fluoride groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the buta-1,3-dien-1-yl moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Derivatives: Nucleophilic substitution can yield various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Chloro-5-(4-(3-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Chloro-5-(4-(3-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl fluoride group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins, thereby modulating their activity.
類似化合物との比較
Similar Compounds
2-Chloro-4-nitrophenol: Shares the chlorinated benzene and nitro group but lacks the buta-1,3-dien-1-yl and sulfonyl fluoride moieties.
4-Chloro-3-nitrobenzenesulfonyl fluoride: Similar sulfonyl fluoride group but different substitution pattern on the benzene ring.
Uniqueness
2-Chloro-5-(4-(3-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of the buta-1,3-dien-1-yl moiety adds to its versatility in chemical synthesis and potential biological activity.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.
特性
CAS番号 |
31368-38-4 |
|---|---|
分子式 |
C16H11ClFNO4S |
分子量 |
367.8 g/mol |
IUPAC名 |
2-chloro-5-[(1E,3E)-4-(3-nitrophenyl)buta-1,3-dienyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C16H11ClFNO4S/c17-15-9-8-13(11-16(15)24(18,22)23)5-2-1-4-12-6-3-7-14(10-12)19(20)21/h1-11H/b4-1+,5-2+ |
InChIキー |
NMACFYHPKKDSSZ-GRSRPBPQSA-N |
異性体SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C=C/C2=CC(=C(C=C2)Cl)S(=O)(=O)F |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC=CC2=CC(=C(C=C2)Cl)S(=O)(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(Ethylsulfanyl)methyl]-6-(2-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358592.png)
![N-(2-Cyano-3-methylbutan-2-yl)-2-((1-phenyl-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B13358598.png)
![6-(2-Bromophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358605.png)
![Benzenesulfonylfluoride, 2-chloro-3-[(2-chloro-4-nitrophenoxy)methyl]-](/img/structure/B13358612.png)


![Methyl 5-bromo-2-({[1-(formylamino)cyclohexyl]carbonyl}amino)benzoate](/img/structure/B13358639.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2,6-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13358657.png)



![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(bicyclo[2.2.1]heptan-1-yl)propanoic acid](/img/structure/B13358672.png)
![6-[4-(Allyloxy)phenyl]-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358680.png)
